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Compound of Interest

4-Bromo-5-fluoro-3-nitropyridin-2-
Compound Name: |
o

Cat. No.: B1361766

In the landscape of modern drug discovery, the strategic design of small molecule therapeutics
hinges on the availability of highly functionalized, versatile building blocks. 4-Bromo-5-fluoro-
3-nitropyridin-2-ol is a paradigm of such a reagent. Its pyridine core is a privileged scaffold in
medicinal chemistry, while the dense and strategically positioned functional groups—a nitro
moiety and two distinct halogens—offer a rich platform for controlled, sequential chemical
modifications. This guide moves beyond a simple cataloging of properties to provide a deep,
mechanistically-grounded understanding of how this molecule's reactivity can be harnessed to
construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors

and other targeted therapies.

Core Chemical Identity and Physicochemical
Properties

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a substituted pyridinone, a class of heterocyclic
compounds of significant interest in pharmaceutical development.[1] The molecule's true value
lies in the interplay of its functional groups, which dictates its reactivity and synthetic utility.

An essential structural feature is its existence in a tautomeric equilibrium between the pyridin-2-
ol and the 2(1H)-pyridinone form. For this specific molecule, the pyridinone form is generally
favored. This is a critical consideration for reaction planning, as it influences the aromaticity and
electronic nature of the heterocyclic core.
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Tautomeric Equilibrium
Caption: Tautomerism of the title compound.

The table below summarizes its key identifiers and properties.[2][3][4][5]

Property Value

CAS Number 884495-02-7

Molecular Formula CsH2BrFN20s

Molecular Weight 236.98 g/mol

Canonical SMILES C1=C(C(=C(N=C10)Bn[O-)F
MDL Number MFCD05662411

N Sealed in dry, Room Temperature, Inert
Storage Conditions
atmosphere

The Nexus of Reactivity: A Chemist's Perspective

The synthetic power of this molecule stems from three primary centers of reactivity: the two
halogen atoms (F and Br) poised for substitution, and the nitro group, which serves both as a
powerful ring activator and a precursor to a versatile amino group.

Nucleophilic Aromatic Substitution (SnAr): The Primary
Pathway

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly
acidifies the ring protons and, more importantly, activates the C4 (Bromo) and C5 (Fluoro)
positions toward nucleophilic attack. This is the most direct and powerful method for introducing
diversity from this scaffold.

Causality of Reactivity: In SnAr reactions on electron-deficient aromatic rings, the rate-
determining step is typically the initial nucleophilic attack to form a resonance-stabilized
intermediate (a Meisenheimer complex). The stability of this intermediate is enhanced by
electron-withdrawing groups that can delocalize the negative charge. The relative reactivity of
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leaving groups in SrAr often follows the order F > Cl > Br > |, which is inverse to their acidity.
This is because the highly electronegative fluorine atom polarizes the C-F bond, making the
carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine at C5 is the
predicted site of initial nucleophilic substitution over the bromine at C4. This selectivity is a key
tactical advantage.

Generalized SnAr Mechanism

Attack at C5 Meisenheimer Complex Loss of F~ > Product + F-
(Resonance Stabilized)

Substrate + Nu:~

Click to download full resolution via product page

Caption: Key steps in the SnAr reaction pathway.

Protocol: SnAr with a Primary Amine

This protocol describes a general procedure for the selective displacement of the fluorine atom.

o Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve 4-Bromo-5-fluoro-3-
nitropyridin-2-ol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF)
or Dimethyl sulfoxide (DMSO).

« Addition of Base: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine
(DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the solution. The base scavenges the HF
produced during the reaction.

» Nucleophile Addition: Add the desired primary amine (1.1-1.5 eq) dropwise to the reaction
mixture at room temperature.

e Reaction Execution: Heat the reaction mixture to a temperature between 60-100 °C. The
optimal temperature must be determined empirically but is dictated by the nucleophilicity of
the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workup and Purification: Upon completion, cool the reaction to room temperature and pour it
into cold water or brine. Extract the product with an organic solvent like ethyl acetate. Wash
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the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure. Purify the crude product via flash column

chromatography.

Palladium-Catalyzed Cross-Coupling: Building
Complexity

The bromine atom at the C4 position serves as an excellent handle for palladium-catalyzed
cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for
the introduction of aryl, heteroaryl, or substituted amino groups, dramatically increasing
molecular complexity. This step is typically performed after an initial SnAr reaction.

Experimental Choice: The C-Br bond is significantly more reactive in oxidative addition to a
Pd(0) catalyst than a C-F bond, providing orthogonal reactivity. This allows for a reliable two-
step sequence: SnAr at the C5-F position, followed by a cross-coupling at the C4-Br position.

Workflow: Sequential SnAr and Suzuki Coupling
Start: 4-Bromo-5-fluoro-
3-nitropyridin-2-ol
Intermediate: 4-Bromo-5-(R-amino)-
3-nitropyridin-2-ol

( )
'

Product: 4-(R?)-5-(R-amino)-
3-nitropyridin-2-ol
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Caption: A powerful two-step synthetic sequence.

Nitro Group Reduction: Unmasking a Key Functionality

The reduction of the nitro group to a primary amine is a pivotal transformation in many synthetic
routes.[6] This unmasks a nucleophilic site that can be used for amide bond formation,
sulfonylation, or reductive amination, providing a third point for diversification. This step is often
performed as the final step or just before it, as the resulting aminopyridine is more electron-rich
and can be sensitive to certain reaction conditions.

Common Reduction Methods

Reagent System Conditions Causality/Notes

A classic, reliable method
SnClz2-2H20 Ethanol or Ethyl Acetate, reflux  tolerant of many functional

groups.

An economical and milder

Fe / NH4Cl Ethanol/Water, reflux )
alternative to SnCl-.
Catalytic hydrogenation is very
clean but can be incompatible
Hz, Pd/C Methanol or Ethanol, RT, 1 atm

with other reducible groups
(e.g., alkynes).

Application Focus: Scaffolding for Kinase Inhibitors

The 4,5-disubstituted 3-aminopyridine core, accessible from this building block, is a highly
valuable scaffold in the design of protein kinase inhibitors.[7][8][9] Protein kinases are a critical
class of enzymes whose dysregulation is implicated in diseases like cancer.[9] The pyridine
nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the
"hinge" region of the kinase ATP-binding pocket, a common anchoring motif for type | and type
[l inhibitors.[10]

Hypothetical Synthesis of a Kinase Scaffold
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3-nitropyridin-2-ol

2. Suzuki Coupling With@
@uction (e.g., Fe/NH4CI)

4. Amide coupling with R3-COOH

Click to download full resolution via product page

Caption: Multi-step pathway to a potential bioactive molecule.

Spectroscopic Characterization Profile (Predicted)

While a dedicated publication with full spectral data is not readily available, an experienced
chemist can predict the key spectroscopic signatures, which are invaluable for reaction
monitoring and product confirmation.
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Technique Expected Signals

A single proton singlet in the aromatic region (o
7.5-8.5 ppm) corresponding to the proton at C6.

1H NMR An N-H proton signal (if in pyridinone form)
which may be broad and variable in chemical
shift.

Five distinct signals for the pyridine ring
13C NMR carbons. The chemical shifts will be significantly

influenced by the attached substituents.

A single resonance (singlet) for the fluorine

atom. Monitoring the disappearance of this

F NMR
signal is an excellent way to track the progress
of SnAr reactions at the C5 position.[11]
Expected [M-H]~ ion at m/z = 235/237 and/or
[M+H]* ion at m/z = 237/239, showing the

MS (ESI)

characteristic isotopic pattern for a single
bromine atom.

Safety, Handling, and Storage

As with any highly functionalized chemical intermediate, proper handling is paramount to
ensure laboratory safety.
GHS Hazard Information Summary[4][12][13][14]

¢ Pictogram: Warning

o Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin
reaction), H319 (Causes serious eye irritation).

o Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF
ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing).
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Standard Laboratory Protocol for Handling

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of any dust or vapors.

e Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and chemical safety goggles.

o Storage: Store the compound in a tightly sealed container, preferably under an inert
atmosphere (e.g., nitrogen or argon), in a cool, dry place away from incompatible materials
such as strong oxidizing agents.[3][13]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Foreword: Unveiling a Versatile Heterocyclic Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361766#4-bromo-5-fluoro-3-nitropyridin-2-ol-cas-
884495-02-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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